molecular formula C15H11Cl2NO2 B5558517 N-(4-acetylphenyl)-2,5-dichlorobenzamide

N-(4-acetylphenyl)-2,5-dichlorobenzamide

Cat. No.: B5558517
M. Wt: 308.2 g/mol
InChI Key: NAWKIVRBELKSAA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,5-dichlorobenzamide is a synthetic organic compound belonging to a class of N-acyl aryl amines, characterized by its molecular formula C 15 H 11 Cl 2 NO 2 and a molecular weight of 308.16 g/mol. This compound serves as a versatile and critical intermediate in medicinal chemistry and chemical biology research. Its structure, featuring a 4-acetyl aniline moiety linked to a 2,5-dichlorobenzamide group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly acyl thioureas, which are known for their diverse biological activities and ability to act as versatile ligands in coordination chemistry . This chemical scaffold demonstrates significant potential in biochemical applications, primarily as an inhibitor for various enzymes. Based on studies of its structural analogs, researchers investigate this compound and its derivatives for urease inhibition , a key target in the treatment of infections caused by urease-producing bacteria and in agricultural chemistry . Furthermore, related compounds have shown promising activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are important targets for neurodegenerative diseases, as well as alpha-amylase, relevant to diabetes management . The mechanism of action often involves the molecule binding to the active site or an allosteric site of the target enzyme through a network of hydrogen bonds and hydrophobic interactions, facilitated by its amide and carbonyl functional groups, thereby disrupting the enzyme's normal function . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWKIVRBELKSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2,5-dichlorobenzamide typically involves the reaction of 4-aminoacetophenone with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of N-(4-carboxyphenyl)-2,5-dichlorobenzamide.

    Reduction: Formation of N-(4-aminophenyl)-2,5-dichlorobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Applications

N-(4-acetylphenyl)-2,5-dichlorobenzamide has shown significant promise in biological research, particularly in the following areas:

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor . For instance, it has been tested against several enzymes including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and alpha-amylase. The compound exhibited approximately 85% inhibition against AChE and BChE, with lower inhibition rates against urease (73.8%) and alpha-amylase (57.9%) . Such properties suggest its potential utility in treating conditions related to enzyme dysregulation, such as Alzheimer's disease.

Anticancer Activity

The structural characteristics of this compound make it a candidate for anticancer research. Its derivatives have been explored for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. Compounds similar to this compound have demonstrated significant anti-proliferative effects across various cancer cell lines, indicating the potential for development into anticancer agents .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

Synthesis of Complex Molecules

The compound can be synthesized through various methods involving acylation reactions with chlorinated benzamides and acetophenones. Its synthesis involves the reaction of 4-acetylphenylamine with 2,5-dichlorobenzoyl chloride under basic conditions . This synthetic route is advantageous for generating complex organic molecules that possess diverse functional groups.

Precursor for Heterocyclic Compounds

As a precursor for heterocyclic compounds, this compound can be utilized in cyclization reactions to produce novel pharmacologically active compounds . This application is particularly relevant in drug discovery and development.

Industrial Applications

In addition to its biological and synthetic applications, this compound has potential industrial uses:

Material Science

The compound can be employed in the development of materials with enhanced thermal stability and resistance to degradation . Its chemical properties make it suitable for creating specialized coatings or polymers that require specific performance characteristics.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes . This property can be harnessed in formulating new antimicrobial agents or preservatives.

Case Studies and Research Findings

StudyFindings
Khalid et al., 2022Demonstrated enzyme inhibition (85% against AChE) and potential as a multi-target inhibitor .
Recent Anticancer StudiesShowed significant anti-proliferative effects on various cancer cell lines .
Synthesis ResearchHighlighted efficient synthetic routes for generating complex organic molecules .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 2,5-dichloro configuration in the target compound contrasts with 3,4-dichloro (BATU-04) and 4,5-dimethoxy (compound 3b) substitutions. Chlorine’s electron-withdrawing nature may enhance stability and influence binding interactions compared to methoxy groups .
  • Functional Group Variations : BATU-04 incorporates a thiourea moiety, which may confer distinct hydrogen-bonding capabilities absent in the acetylphenyl group of the target compound .

Table 2: Cytotoxicity of Dichlorobenzamide Derivatives

Compound Name Target Cell Line IC₅₀ (μM) Reference
BATU-04 (3,4-dichloro derivative) T47D (breast cancer) Comparable to 5-fluorouracil*
This compound Not tested

*BATU-04’s activity suggests dichlorobenzamides may target pathways like EGFR kinase inhibition, though substituent position (3,4 vs. 2,5) likely modulates potency .

Physicochemical and Spectral Data Gaps

Critical data for the target compound remain uncharacterized in the provided evidence:

  • Spectral Analysis : ¹H-NMR and ¹³C-NMR peaks are unreported, unlike compound 3b, which shows acetyl (δ 2.61) and methoxy (δ 3.88–3.90) signals .
  • Solubility and Stability : The acetyl group may enhance solubility in organic solvents compared to sulfonamide analogs (e.g., ’s hybrids) .

Q & A

Q. What are the common synthetic routes for N-(4-acetylphenyl)-2,5-dichlorobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 2,5-dichlorobenzoyl chloride with 4-acetylaniline in anhydrous dichloromethane under nitrogen atmosphere. The reaction is catalyzed by triethylamine, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation is achieved through 1^1H NMR, 13^{13}C NMR, and FT-IR spectroscopy .

Q. How is the purity and structural integrity of this compound validated?

Key methods include:

  • Spectroscopy : 1^1H NMR (δ 7.16–7.84 ppm for aromatic protons, δ 2.6 ppm for acetyl group) and 13^{13}C NMR (δ 167.6 ppm for carbonyl) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to confirm >98% purity .
  • Mass spectrometry : ESI-MS (M+H+^+ observed at m/z 306.0 for related dichlorobenzamide analogs) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

The MTT assay is widely used for cytotoxicity evaluation. For example:

  • Prepare T47D breast cancer cells at 5 × 102^2 cells/well.
  • Test compound concentrations (15.6–1000 µg/mL) in RPMI medium.
  • Incubate for 48 hours, add MTT reagent, and measure absorbance at 570 nm.
  • Compare IC50_{50} values with controls like 5-fluorouracil .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of neuroprotective analogs?

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Differences in cell lines (e.g., T47D vs. HEK293), serum concentration, or incubation time.
  • Compound stability : Hydrolysis of the acetyl group under physiological conditions (validate via LC-MS stability studies).
  • Off-target effects : Use siRNA knockdown or selective receptor antagonists to confirm target specificity .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with mGluR5 (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Arg78 and hydrophobic contacts with Phe82).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å indicates stable binding).
  • Pharmacophore modeling : Highlight essential features like chloro substituents and carbonyl groups for activity .

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Related dichlorobenzamides show LC50_{50} < 10 mg/L in Daphnia magna, indicating high aquatic toxicity.
  • Handling : Use fume hoods, nitrile gloves, and PPE. Waste must be neutralized with 10% NaOH before disposal.
  • First aid : Immediate eye irrigation with saline for exposure .

Methodological Notes

  • Synthesis scalability : Gram-to-kilogram scale production requires optimized reflux conditions (e.g., 4 hours at 80°C) and inert atmosphere to prevent oxidation .
  • Data reproducibility : Batch-specific COA (Certificate of Analysis) with retention time, RfR_f, and spectral data ensures consistency .
  • Controlled experiments : Include vehicle (DMSO) and positive controls (e.g., erlotinib for kinase assays) to validate results .

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